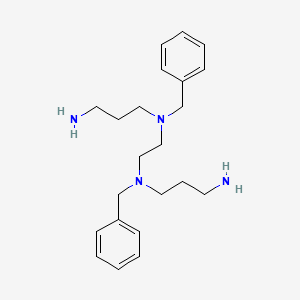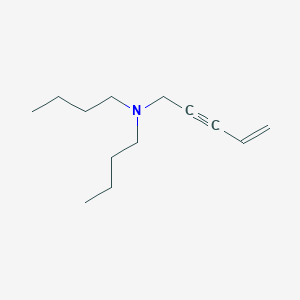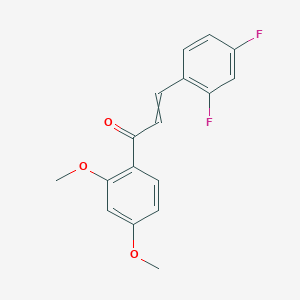
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and benzylpropane-1,3-diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) typically involves the reaction of ethane-1,2-diamine with benzylpropane-1,3-diamine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the reaction . The process involves the formation of a bis-amide intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) involves its ability to interact with specific molecular targets. It can act as a chelating agent, binding to metal ions and inhibiting their activity. This compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure with ethane-1,2-diyl and aminoethyl groups.
1,2-Ethanediamine, N,N’-dimethyl-: Contains ethane-1,2-diyl and dimethyl groups.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) is unique due to its specific combination of ethane-1,2-diyl and benzylpropane-1,3-diamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific ligand properties and reactivity patterns.
Properties
| 135439-82-6 | |
Molecular Formula |
C22H34N4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N'-[2-[3-aminopropyl(benzyl)amino]ethyl]-N'-benzylpropane-1,3-diamine |
InChI |
InChI=1S/C22H34N4/c23-13-7-15-25(19-21-9-3-1-4-10-21)17-18-26(16-8-14-24)20-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20,23-24H2 |
InChI Key |
XJWMFEBXUZFTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN)CCN(CCCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)




